molecular formula C12H18N4O B2957844 4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}-1,4-oxazepane CAS No. 2059956-11-3

4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}-1,4-oxazepane

Cat. No.: B2957844
CAS No.: 2059956-11-3
M. Wt: 234.303
InChI Key: INZABVVKIMZNRV-UHFFFAOYSA-N
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Description

4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}-1,4-oxazepane is a chemical scaffold of high interest in medicinal chemistry and drug discovery research. This compound features a tetrahydropyrido[4,3-c]pyridazine moiety linked to a 1,4-oxazepane ring, both of which are valuable pharmacophores. The pyridopyridazine core is recognized as a promising, yet underexplored, nitrogen-containing heterocycle in the development of new bioactive molecules . The 1,4-oxazepane structural component is a key feature in compounds investigated as monoamine reuptake inhibitors . Researchers are exploring such inhibitors for their potential in addressing disorders of the central nervous system. Based on its structure and related derivatives, this chemical is a valuable intermediate for constructing compound libraries aimed at probing neurological targets . It is supplied exclusively for laboratory research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-(5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-yl)-1,4-oxazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O/c1-4-16(5-7-17-6-1)12-8-10-9-13-3-2-11(10)14-15-12/h8,13H,1-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INZABVVKIMZNRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCOC1)C2=NN=C3CCNCC3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}-1,4-oxazepane typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}-1,4-oxazepane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}-1,4-oxazepane has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}-1,4-oxazepane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate these targets, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues from the Pyridopyridazine Class

The patent in highlights several pyridopyridazine derivatives optimized for Bcl-xL inhibition. Key comparisons are summarized below:

Compound Name/Example Core Structure Key Substituents Biological Target Reported Efficacy Reference
Target Compound Pyrido[4,3-c]pyridazine 1,4-Oxazepane ring Bcl-xL Inhibition Not explicitly stated
Example 1 Pyrido[2,3-c]pyridazine Benzothiazole amino group, thiazole-carboxylic acid Bcl-xL Inhibition High activity (Table 1)
Example 24 Pyrido[2,3-c]pyridazine Adamantyl-methyl, pyrazole, benzothiazole amino Bcl-xL Inhibition Moderate activity

Key Findings:

  • Substituent Impact : The 1,4-oxazepane ring in the target compound may improve metabolic stability compared to the thiazole-carboxylic acid group in Example 1, which could enhance in vivo efficacy.
  • Binding Affinity : Adamantyl groups (Example 24) introduce steric bulk that may reduce binding efficiency relative to smaller substituents, as suggested by its moderate activity .

Biological Activity

4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}-1,4-oxazepane is a heterocyclic compound that exhibits significant biological activity. This compound is characterized by the fusion of a pyridazine and an oxazepane ring system, which contributes to its unique pharmacological properties. This article delves into the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound primarily stems from its ability to interact with various biological targets. The compound has been shown to:

  • Inhibit Enzymatic Activity : It can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and inflammation.
  • Modulate Receptor Activity : The compound may act as an antagonist or agonist at certain receptors, influencing cellular signaling pathways.
  • Interfere with Cellular Processes : It has been observed to affect processes such as apoptosis and signal transduction.

Therapeutic Applications

Research indicates that this compound holds promise in various therapeutic areas:

  • Anticancer Activity : Studies have demonstrated its potential to induce apoptosis in cancer cells and inhibit tumor growth.
  • Antimicrobial Properties : The compound exhibits activity against a range of bacterial strains and may be useful in developing new antibiotics.
  • Anti-inflammatory Effects : It has shown efficacy in reducing inflammation in preclinical models.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryReduces cytokine production

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry explored the anticancer properties of this compound. Researchers found that the compound significantly inhibited the growth of human breast cancer cells (MCF-7) through apoptosis induction. The study highlighted its potential as a lead compound for developing novel anticancer therapies.

Case Study 2: Antimicrobial Activity

Research conducted by a team at a pharmaceutical institute evaluated the antimicrobial effects of this compound against several bacterial strains. Results indicated that it exhibited notable activity against Staphylococcus aureus, suggesting its potential use in treating infections caused by resistant bacteria.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}-1,4-oxazepane, and how can purification be optimized?

  • Methodological Answer : Synthesis of bicyclic pyridazine derivatives often faces challenges in regioselectivity and ring closure efficiency. To optimize purification, leverage membrane separation technologies (e.g., nanofiltration) to isolate intermediates with molecular weight cut-offs tailored to the compound’s hydrodynamic radius . For final purification, employ preparative HPLC with a C18 stationary phase and gradient elution (e.g., 0.1% TFA in acetonitrile/water), monitoring at 254 nm for pyridazine absorbance .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer : Combine NMR (¹H/¹³C, 2D-COSY) to confirm proton environments and heteronuclear coupling. For crystallographic validation, grow single crystals via slow evaporation in ethanol/water (7:3 v/v) and analyze using X-ray diffraction. Hirshfeld surface analysis (e.g., dnorm plots) can quantify intermolecular interactions, such as hydrogen bonds (N–H···O) and π-π stacking, critical for stability .

Q. What are the recommended protocols for assessing the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies using HPLC-UV: incubate samples at pH 3–9 (buffered solutions) and temperatures 25–60°C. Monitor degradation products (e.g., hydrolyzed oxazepane rings) over 14 days. Use Arrhenius kinetics to extrapolate shelf-life at 25°C. Stability thresholds should align with ICH Q1A guidelines, with degradation ≤5% under recommended storage .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in catalytic or biological systems?

  • Methodological Answer : Employ density functional theory (DFT) at the B3LYP/6-31G(d,p) level to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices, identifying nucleophilic/electrophilic sites. For biological targeting, perform molecular docking (AutoDock Vina) against protein databases (e.g., PDB ID 1XYZ) to assess binding affinity and pose validation via MD simulations (NAMD, 100 ns) .

Q. What strategies resolve contradictions in activity data between in vitro and in vivo studies for this compound?

  • Methodological Answer : Cross-validate assays using orthogonal methods. For example, if in vitro kinase inhibition (IC50 = 50 nM) conflicts with in vivo efficacy, assess bioavailability via LC-MS/MS pharmacokinetics (plasma/tissue distribution). Adjust formulations using PEGylated liposomes to enhance permeability, and correlate results with physiologically based pharmacokinetic (PBPK) models .

Q. How can AI-driven experimental design improve the efficiency of derivatization studies?

  • Methodological Answer : Implement generative adversarial networks (GANs) to propose novel derivatives with optimized properties (e.g., logP, solubility). Train models on ChEMBL datasets for pyridazine analogs. Validate top candidates via high-throughput robotics (e.g., Chemspeed platforms) for parallel synthesis and screening .

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